molecular formula C12H15ClO B079803 4-Chloro-2-cyclohexylphenol CAS No. 13081-17-9

4-Chloro-2-cyclohexylphenol

Cat. No.: B079803
CAS No.: 13081-17-9
M. Wt: 210.7 g/mol
InChI Key: XRUHXAQEOJDPEG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclohexylphenol: is an organic compound with the molecular formula C12H15ClO It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the fourth position and a cyclohexyl group at the second position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-cyclohexylphenol involves the chlorination of bicyclic trans-2-phenyl-1,3-dioxolane. This reaction typically requires the presence of a chlorinating agent, such as chlorine gas or sodium hypochlorite, under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-2-cyclohexylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexyl-substituted phenols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions often require specific conditions, such as the presence of a base or a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, thiols, presence of a base or catalyst.

Major Products Formed:

    Oxidation: Quinones, oxidized phenol derivatives.

    Reduction: Cyclohexyl-substituted phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Chloro-2-cyclohexylphenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of chlorinated phenols on biological systems. It may serve as a model compound for investigating the toxicity and metabolic pathways of similar substances.

Medicine: While specific medical applications of this compound are not well-documented, chlorinated phenols in general have been explored for their antimicrobial and antifungal properties. This compound could potentially be investigated for similar uses.

Industry: In industrial applications, this compound may be used as a preservative or disinfectant due to its potential antimicrobial properties. It can also be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexylphenol involves its interaction with cellular components, leading to various biochemical effects. The chlorine atom and cyclohexyl group contribute to its reactivity and ability to interact with biological molecules. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: Similar structure with a methyl group instead of a cyclohexyl group.

    4-Chloro-2-ethylphenol: Similar structure with an ethyl group instead of a cyclohexyl group.

    4-Chloro-2-isopropylphenol: Similar structure with an isopropyl group instead of a cyclohexyl group.

Uniqueness: 4-Chloro-2-cyclohexylphenol is unique due to the presence of the bulky cyclohexyl group, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other chlorinated phenols and may confer specific properties that are valuable in research and industrial applications.

Properties

IUPAC Name

4-chloro-2-cyclohexylphenol
Source PubChem
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InChI

InChI=1S/C12H15ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRUHXAQEOJDPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
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DSSTOX Substance ID

DTXSID00156753
Record name 4-Chloro-2-cyclohexylphenol
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Molecular Weight

210.70 g/mol
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Physical Description

Brown crystalline powder; [Alfa Aesar MSDS]
Record name 4-Chloro-2-cyclohexylphenol
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CAS No.

13081-17-9
Record name 4-Chloro-2-cyclohexylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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